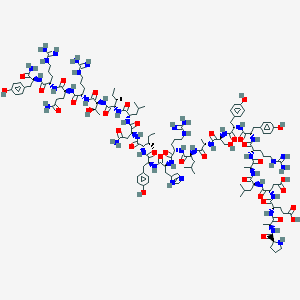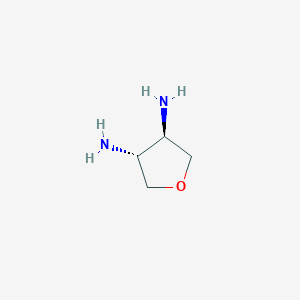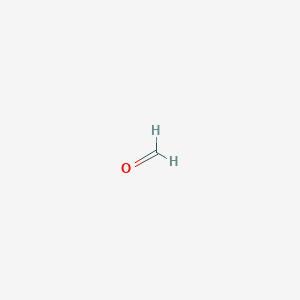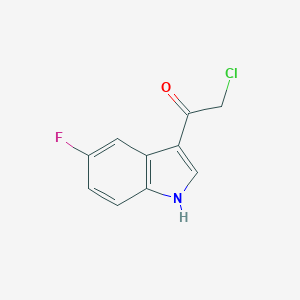
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CFE) is a small molecule that is synthesized from a variety of starting materials including 5-fluoroindole and chloroacetone. CFE is a versatile compound that has been used in a variety of scientific research applications. It has been used as a model compound for the study of biochemistry, physiology, and pharmacology.
科学的研究の応用
Indole Synthesis and Classification
Indole derivatives, including compounds like 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, are crucial in organic chemistry due to their presence in natural products and pharmaceuticals. A comprehensive review on indole synthesis highlighted a classification system for indole syntheses, underscoring the importance of these compounds in drug development and synthetic chemistry. The review elaborates on various strategies employed to synthesize indoles, demonstrating the compound's significance in facilitating the exploration of new synthetic routes and methodologies (Taber & Tirunahari, 2011).
Pharmacological Research
Indole derivatives are known for their wide range of pharmacological properties. Research into compounds such as indolylarylsulfones, which are structurally related to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, has shown significant antiviral activity against HIV. These studies contribute to the development of new drugs for treating AIDS and related infections, showcasing the compound's potential in antiviral therapy (Famiglini & Silvestri, 2018).
Chemosensors Development
Fluorophores based on indole derivatives, including structures similar to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, have been employed in developing chemosensors. These sensors are capable of detecting metal ions, anions, and neutral molecules, highlighting the compound's utility in analytical chemistry and environmental monitoring. The development of DFP (diformylphenol) based chemosensors, which share a structural motif with indole derivatives, exemplifies the role of these compounds in creating sensitive and selective detection systems (Roy, 2021).
特性
IUPAC Name |
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIFGVNMNJLYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone | |
CAS RN |
115027-06-0 |
Source


|
| Record name | 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)
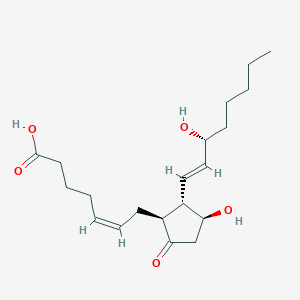
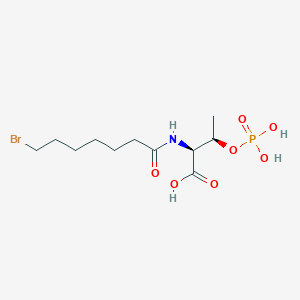
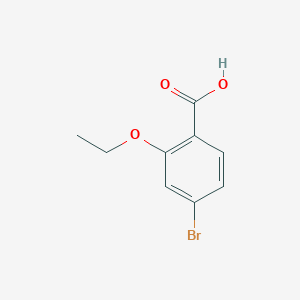
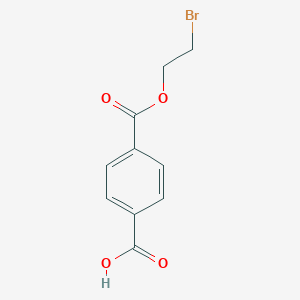
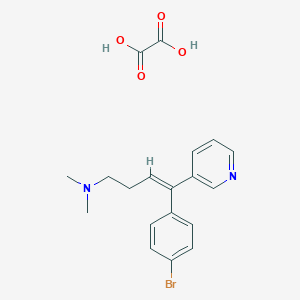
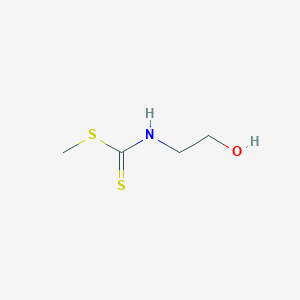

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)
